N,4,5-trimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N,4,5-trimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by its three methyl groups attached to the pyrazole ring and a carboxamide group at the third position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,5-trimethyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4,5-trimethylpyrazole with an appropriate carboxamide precursor under acidic or basic conditions. The reaction conditions often involve heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,4,5-trimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
N,4,5-trimethyl-1H-pyrazole-3-carboxamide is used as a building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer activities. Research is ongoing to investigate the specific biological activities of this compound .
Industry
The compound is used in the development of new materials and as a catalyst in various industrial processes. Its stability and reactivity make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of N,4,5-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethyl-1H-pyrazole: Lacks the carboxamide group, making it less versatile in certain reactions.
3,5-Dimethylpyrazole: Has fewer methyl groups, affecting its reactivity and biological activity.
1-Methylpyrazole: Contains only one methyl group, significantly altering its chemical properties.
Uniqueness
N,4,5-trimethyl-1H-pyrazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique reactivity and biological properties. The presence of the carboxamide group enhances its potential for forming hydrogen bonds, increasing its utility in medicinal chemistry .
Properties
IUPAC Name |
N,4,5-trimethyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-5(2)9-10-6(4)7(11)8-3/h1-3H3,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWFBLOVDPDHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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